Nornicotine-2-carboxylic Acid

Descripción

Propiedades

IUPAC Name |

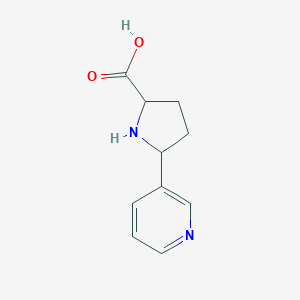

5-pyridin-3-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFSAICMYCRAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602358 | |

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3562-11-6 | |

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Myosmine Reduction via Catalytic Hydrogenation

The reduction of myosmine (3-(pyrrolidin-2-yl)pyridine) to nornicotine is a well-established route. As detailed in US2459696, myosmine undergoes hydrogenation in the presence of platinum or palladium oxide catalysts under buffered aqueous or acetic acid conditions (pH 6.0–9.0). Key parameters include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Catalyst | PtO₂/PdO₂ mixtures | 70–85% efficiency |

| pH Control | Phosphate buffer (pH 7) | Minimizes resinous byproducts |

| Solvent | Aqueous acetic acid | Enhances reaction homogeneity |

Post-reduction, nornicotine is isolated via picric acid precipitation, yielding a picrate derivative (m.p. 192–194°C). This method’s scalability is limited by catalyst costs but remains a benchmark for enantiomeric purity.

Chiral Synthesis of (S)-Nornicotine

CN116217544B introduces an asymmetric approach using (S)-indoline-2-carboxylic acid as a chiral auxiliary. The process involves:

-

Myosmine Preparation : Condensation of methyl nicotinate and N-vinylpyrrolidone in toluene with NaH (60°C, 3 hours).

-

Chiral Reduction : Myosmine reacts with NaBH₄ and (S)-indoline-2-carboxylic acid in methyl tert-butyl ether, achieving 71% enantiomeric excess (S)-nornicotine.

The chiral reagent directs borohydride attack via hydrogen bonding, ensuring stereoselectivity. However, the need for dual reagent additions complicates scalability.

Myosmine Intermediate in Nicotine Synthesis

US8389733B2 outlines myosmine’s role in synthesizing racemic nicotine. N-(1-butenyl)-2-pyrrolidone is condensed with methyl nicotinate using NaH, followed by hydrogenation with Pd/C. While focused on nicotine, this pathway highlights myosmine’s versatility as a precursor.

Prospective Routes to Nornicotine-2-Carboxylic Acid

Oxidation of Nornicotine’s Pyridine Ring

Introducing a carboxylic acid at the pyridine C2 position could involve:

-

Direct Oxidation : Using KMnO₄ or RuO₄ to oxidize a hypothetical C2 methyl group. However, nornicotine lacks inherent methyl groups on the pyridine ring, necessitating prior functionalization.

-

Electrophilic Substitution : Nitration followed by reduction and carboxylation. For example, nitrating nornicotine at C2, reducing to an amine, and undergoing a Sandmeyer reaction to introduce COOH[hypothetical].

Derivatization During Myosmine Synthesis

Modifying the nicotinate precursor prior to condensation could install the C2 carboxylic acid. For instance:

Análisis De Reacciones Químicas

Types of Reactions: Nornicotine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or sodium borohydride.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nornicotine oxides, while reduction can produce reduced nornicotine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Nornicotine-2-carboxylic acid has been investigated for its potential therapeutic effects on neurodegenerative diseases. Its interactions with nicotinic acetylcholine receptors (nAChRs) are of particular interest due to the role these receptors play in cognitive function and addiction. Studies have indicated that compounds like NCA can modulate nAChR activity, which may influence physiological responses such as memory and learning.

Case Study: Neuroprotective Effects

Research has demonstrated that NCA exhibits neuroprotective properties in models of neurodegeneration. In vitro studies show that NCA can enhance neuronal survival under oxidative stress conditions, suggesting its potential as a therapeutic agent for diseases like Alzheimer's and Parkinson's .

Organic Synthesis

NCA serves as an important intermediate in organic synthesis. Its carboxylic acid group allows for various chemical reactions, including nucleophilic substitutions and coupling reactions. The compound has been utilized in the synthesis of other biologically active molecules, showcasing its versatility in synthetic chemistry.

The compound is also relevant in biorefinery applications where it can be used for the biochemical production of various substances. Its ability to participate in reactions involving nucleophilic substitution makes it suitable for producing valuable chemicals from biomass .

Toxicological Studies

Research on NCA has also explored its toxicological profile. As a derivative of nicotine, it is essential to understand its safety and potential health risks associated with exposure. Studies indicate that while NCA shares some properties with nicotine, its specific effects on human health require further investigation .

Mecanismo De Acción

The mechanism of action of nornicotine-2-carboxylic acid involves its interaction with nicotinic acetylcholine receptors. These receptors are ionotropic receptors composed of five subunits. This compound acts as an agonist at these receptors, leading to the stimulation of neurons and the release of neurotransmitters such as dopamine . This interaction is similar to that of nicotine, but the presence of the carboxylic acid group may influence its binding affinity and overall effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between Nornicotine-2-carboxylic Acid and related pyridine-based compounds:

Research Findings and Functional Distinctions

Receptor Binding and Pharmacological Activity

This compound exhibits reduced agonist activity at nicotinic acetylcholine receptors compared to (±)-nornicotine due to steric hindrance from the carboxylic acid group. This property makes it a valuable tool for studying receptor desensitization mechanisms .

Actividad Biológica

Nornicotine-2-carboxylic acid (NNCA) is a metabolite of nicotine, a compound primarily found in tobacco. This article explores the biological activity of NNCA, focusing on its pharmacological effects, potential therapeutic applications, and toxicological implications.

Overview of this compound

This compound is derived from nornicotine, which itself is a minor metabolite of nicotine. The structure of NNCA includes a carboxylic acid group, which may influence its biological interactions. Understanding the biological activity of NNCA is crucial due to its potential implications in nicotine addiction and related health effects.

Pharmacological Effects

-

Neuropharmacology :

- NNCA has been shown to interact with nicotinic acetylcholine receptors (nAChRs), similar to its parent compound nicotine. Research indicates that NNCA may exhibit both agonistic and antagonistic activities at various nAChR subtypes, influencing neurotransmitter release and neuronal excitability .

- A study on the effects of nornicotine highlighted its role in dopamine release within the striatum, suggesting that NNCA may also contribute to dopaminergic signaling pathways relevant in addiction .

-

Anti-inflammatory Properties :

- Recent studies have indicated that metabolites of nicotine, including NNCA, may possess anti-inflammatory properties. For instance, exposure to nicotine has been associated with modulation of inflammatory responses in monocytes . This suggests that NNCA could potentially mitigate inflammation through similar pathways.

- Antioxidant Activity :

Toxicological Implications

-

Carcinogenic Potential :

- While nicotine and its metabolites are generally considered less carcinogenic than other tobacco components, there is ongoing research into the potential carcinogenic effects of nornicotine and its derivatives. Studies have indicated that exposure to certain nornicotine metabolites could influence cancer-related pathways, although specific data on NNCA remains limited .

- Metabolism and Biotransformation :

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of nornicotine on rodent models, researchers found that administration of nornicotine resulted in increased dopamine levels in the striatum. This effect was attributed to the activation of specific nAChR subtypes, suggesting a potential role for NNCA in modulating dopaminergic activity .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of nicotine metabolites, including NNCA. The results indicated that these compounds could reduce pro-inflammatory cytokine production in human monocytes exposed to inflammatory stimuli, highlighting their potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for producing Nornicotine-2-carboxylic Acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves decarboxylation or oxidation of nornicotine derivatives. For example, oxidative pathways using potassium permanganate under acidic conditions can yield the carboxylic acid moiety. Optimization requires controlling temperature (60–80°C) and pH (3–5) to minimize side products like over-oxidized analogs . Purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) is critical to achieve >95% purity. Validate purity using NMR (δ 8.2–8.5 ppm for aromatic protons) and LC-MS (m/z 194.1 [M+H]+) .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify the carboxylic proton (δ ~12.5 ppm, broad) and the pyridine ring carbons (δ 125–150 ppm) .

- FT-IR : Confirm the carboxylic acid group (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) .

- HPLC-MS : Employ reverse-phase chromatography with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) for retention time consistency .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis for pharmacological studies?

- Methodological Answer : Implement quality control protocols:

- In-process monitoring : Track reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1) or inline UV spectroscopy (λmax 260 nm).

- Post-synthesis analysis : Use Karl Fischer titration for water content (<0.5%) and ICP-MS for heavy metal residues (e.g., Mn <10 ppm from oxidation catalysts) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from species-specific cytochrome P450 isoforms. To address this:

- Comparative assays : Use human hepatocytes vs. rodent microsomes under standardized O2 and NADPH conditions.

- Isotopic labeling : Track 13C-labeled metabolites via LC-HRMS to differentiate oxidation pathways .

- Data normalization : Report results relative to protein content (Bradford assay) and control for pH/temperature variations .

Q. How can chiral resolution challenges be overcome when studying this compound enantiomers in receptor-binding assays?

- Methodological Answer : The compound’s stereochemistry impacts nicotinic acetylcholine receptor (nAChR) affinity. Strategies include:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid for baseline separation.

- Circular dichroism (CD) : Validate enantiopurity by comparing CD spectra (Δε at 220–250 nm) to reference standards .

- Molecular docking : Simulate enantiomer-receptor interactions using AutoDock Vina to prioritize experimental testing .

Q. What statistical and experimental design principles mitigate bias in studies investigating this compound’s neuroprotective effects?

- Methodological Answer :

- Blinded protocols : Randomize treatment groups and use automated data acquisition to reduce observer bias.

- Power analysis : Calculate sample sizes (e.g., n=8–12/group) using preliminary data to ensure α=0.05 and β=0.2.

- Negative controls : Include vehicle-only and scrambled siRNA groups to isolate compound-specific effects .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on this compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Solubility variations often stem from pH-dependent ionization.

- pH-solubility profiling : Measure solubility in buffers (pH 2–9) using shake-flask method with UV quantification.

- Co-solvent systems : Test 10–20% PEG-400 in phosphate buffer (pH 7.4) to mimic physiological conditions.

- Documentation : Report exact solvent compositions, temperature (±0.5°C), and equilibration time (≥24 hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.